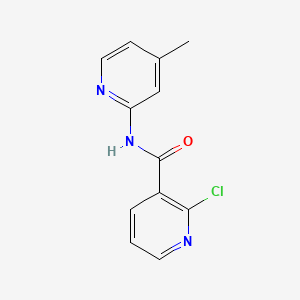
(5S)-5-amino-2,2-dibutyl-4,4-dimethyl-1,3,2-oxathiastanninan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S)-5-amino-2,2-dibutyl-4,4-dimethyl-1,3,2-oxathiastanninan-6-one is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound features a unique structure with an oxathiastanninan ring, which includes tin, sulfur, and oxygen atoms, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-amino-2,2-dibutyl-4,4-dimethyl-1,3,2-oxathiastanninan-6-one typically involves the reaction of dibutyltin oxide with a suitable sulfur-containing ligand under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The reaction mixture is then heated to facilitate the formation of the oxathiastanninan ring. The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve a scaled-up version of the laboratory synthesis. The process would include the use of larger reaction vessels, automated control of reaction conditions, and efficient purification methods to ensure high yield and purity. Safety measures are crucial due to the involvement of organotin compounds, which can be toxic.
Analyse Des Réactions Chimiques
Types of Reactions
(5S)-5-amino-2,2-dibutyl-4,4-dimethyl-1,3,2-oxathiastanninan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides of tin.
Reduction: Reduction reactions can convert the compound into lower oxidation states of tin.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Tin oxides and sulfoxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5S)-5-amino-2,2-dibutyl-4,4-dimethyl-1,3,2-oxathiastanninan-6-one is used as a catalyst in organic synthesis. Its unique structure allows it to facilitate various chemical reactions, including polymerization and cross-coupling reactions.
Biology
The compound has potential applications in biology due to its ability to interact with biological molecules. It is studied for its antimicrobial and antifungal properties, making it a candidate for developing new pharmaceuticals.
Medicine
In medicine, research is focused on the compound’s potential as an anticancer agent. Its ability to interfere with cellular processes makes it a promising candidate for drug development.
Industry
Industrially, the compound is used in the production of specialized coatings and materials. Its unique properties make it suitable for applications requiring high durability and resistance to environmental factors.
Mécanisme D'action
The mechanism of action of (5S)-5-amino-2,2-dibutyl-4,4-dimethyl-1,3,2-oxathiastanninan-6-one involves its interaction with cellular components. The compound targets specific enzymes and proteins, disrupting their normal function. This leads to the inhibition of cellular processes, which can be beneficial in applications such as antimicrobial and anticancer treatments. The exact molecular pathways involved are still under investigation, but the compound’s ability to bind to metal ions and form stable complexes plays a crucial role.
Propriétés
Numéro CAS |
561066-66-8 |
|---|---|
Formule moléculaire |
C13H27NO2SSn |
Poids moléculaire |
380.1 g/mol |
Nom IUPAC |
(5S)-5-amino-2,2-dibutyl-4,4-dimethyl-1,3,2-oxathiastanninan-6-one |
InChI |
InChI=1S/C5H11NO2S.2C4H9.Sn/c1-5(2,9)3(6)4(7)8;2*1-3-4-2;/h3,9H,6H2,1-2H3,(H,7,8);2*1,3-4H2,2H3;/q;;;+2/p-2/t3-;;;/m0.../s1 |
Clé InChI |
SLJPJEYRRNSGER-LHWPGRLPSA-L |
SMILES isomérique |
CCCC[Sn]1(OC(=O)[C@@H](C(S1)(C)C)N)CCCC |
SMILES canonique |
CCCC[Sn]1(OC(=O)C(C(S1)(C)C)N)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Phenyl-3-[(pyridin-2-yl)sulfanyl]prop-2-enenitrile](/img/structure/B14230210.png)

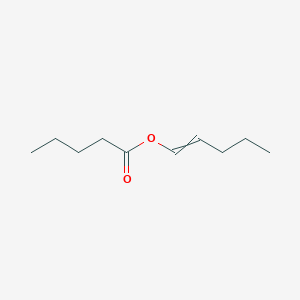
![7H-Benzo[c]fluoren-7-one, 4-hydroxy-](/img/structure/B14230223.png)
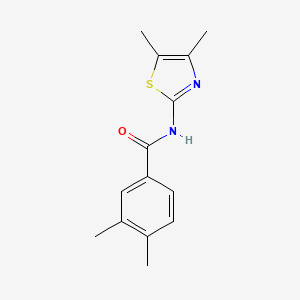
![2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid](/img/structure/B14230234.png)
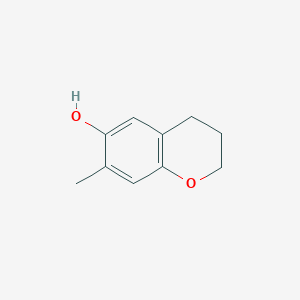
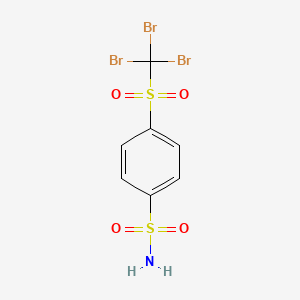
![2-[6-(3-Methoxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14230254.png)
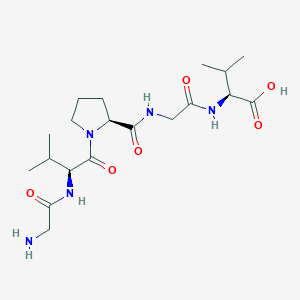
![2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14230272.png)
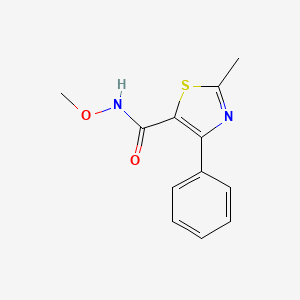
![2-[6-(4-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14230295.png)
